
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Vue d'ensemble
Description
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a chemical compound with the molecular formula C9H8N2O . It is a heterocyclic compound that contains a benzene ring fused to a 1,4-oxazine ring .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been carried out in excellent overall yields through the ring opening of epoxides with arylsulfonamides, followed by cyclization of the hydroysulfonamides . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile has been analyzed using a multipolar atom model . The InChIKey for this compound is YSTANLOUKDVPGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 45 Ų .Applications De Recherche Scientifique
Pharmaceutical Applications
1,4-Benzoxazine derivatives have received great attention in chemical and medicinal research due to their natural occurrence and important biological activities . These compounds are known to be central nervous system depressants, antipsychotic agents, calcium antagonists, diuretic and antibacterial agents, while others are potential drugs for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .
Synthesis of Bioactive Compounds
Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .
Material Science Applications
3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins. Their applications include casting of airplane parts to adhesives .
Antibacterial Applications
Benzoxazine derivatives have been reported to exhibit antibacterial activities . These compounds can be synthesized and tested against various bacterial strains to determine their efficacy .
Anti-Inflammatory and Analgesic Applications
Benzoxazine derivatives are known to have anti-inflammatory and analgesic properties . They can be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .
Antifungal Applications
Benzoxazine derivatives also exhibit antifungal activities . They can be used in the development of antifungal drugs .
Pesticidal Applications
Aryl-fused 1,4-oxazine derivatives, such as 3,4-dihydro-2H-1,4-benzoxazines, have been studied due to their pesticidal properties, especially antifeedant and antifungal activities .
Pharmaceutical Intermediate
3,4-Dihydro-2H-1,4-benzoxazine is used as a pharmaceutical intermediate . For example, benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
Synthesis of Fused Heterocycles
3,4-Dihydro-2H-1,4-benzoxazines can be used as starting compounds for the synthesis of fused heterocycles . For example, they can be used in the synthesis of quinazolin-4-one .
Safety And Hazards
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTANLOUKDVPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383724 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
CAS RN |
86267-86-9 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


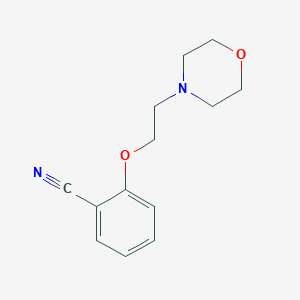
![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)

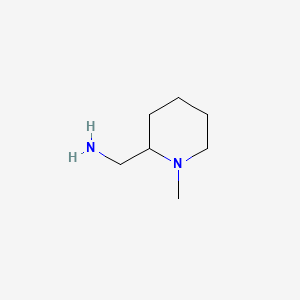

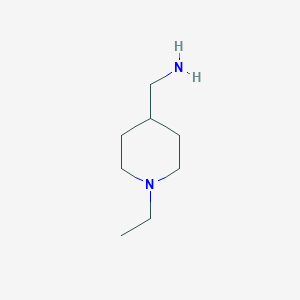

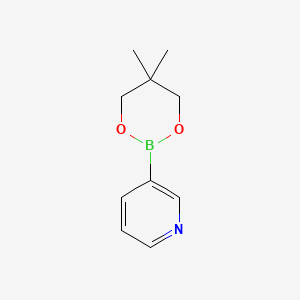

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)

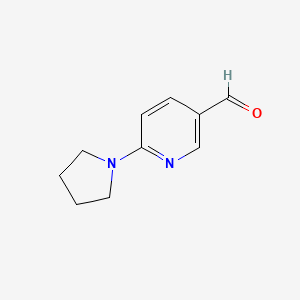
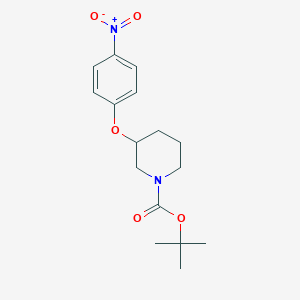
![5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1306165.png)